
3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a ketone functional group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid typically involves the bromination of 4-methoxyphenylacetic acid followed by oxidation. One common method involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the desired position on the phenyl ring. The resulting brominated intermediate is then subjected to oxidation using reagents like potassium permanganate or chromium trioxide to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and oxidation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-methoxyphenylacetic acid
- 3-Bromo-4-methoxybenzoic acid
- 3-Bromo-4-methoxyphenethylamine
Uniqueness
Compared to similar compounds, 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid is unique due to the presence of the ketone functional group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other brominated and methoxylated phenyl derivatives .
Properties
Molecular Formula |
C10H9BrO4 |
|---|---|
Molecular Weight |
273.08 g/mol |
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9BrO4/c1-15-9-3-2-6(4-7(9)11)5-8(12)10(13)14/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
DCMRCVVYEZMQRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



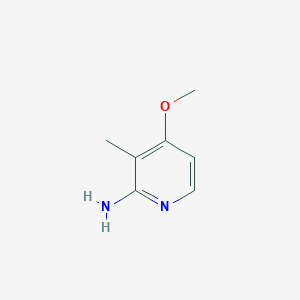
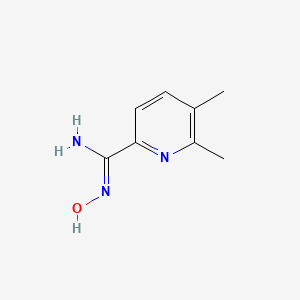
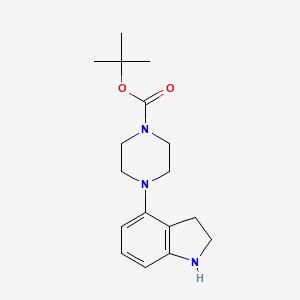
![1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one hydrochloride](/img/structure/B13559639.png)
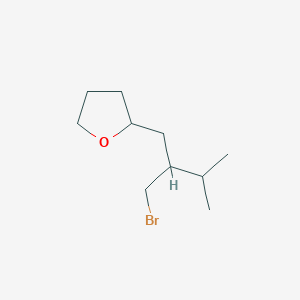
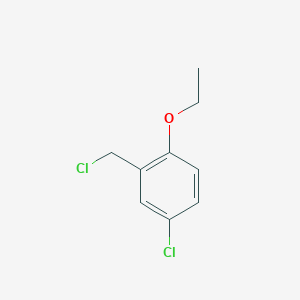
![1,6-Diazaspiro[3.5]nonan-5-one](/img/structure/B13559654.png)

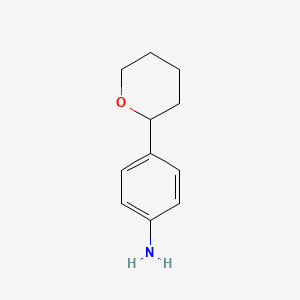
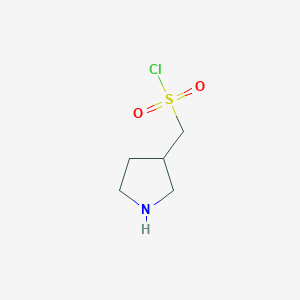
![9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylicacidhydrochloride](/img/structure/B13559668.png)
![1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13559688.png)

